

Spectroscopic Profile of 2,4,5-Trichloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2,4,5-Trichloropyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-trichloropyrimidine** (CAS No. 5750-76-5), a key intermediate in the synthesis of various pharmaceuticals, including potent and selective anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Mass Spectrometry

Mass spectrometry of **2,4,5-trichloropyrimidine** is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak, which is consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for **2,4,5-Trichloropyrimidine**

Parameter	Value	Source
Ionization Mode	Electron Ionization (EI)	Inferred
m/z Top Peak	182	[1]
m/z 2nd Highest	184	[1]
m/z 3rd Highest	147	[1]
Library Reference	NIST / Main Library	[1]

Experimental Protocol: GC-MS

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS with a 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,4,5-trichloropyrimidine** provides information about the functional groups and bonding within the molecule. The spectrum is characterized by vibrations corresponding to the pyrimidine ring and the carbon-chlorine bonds.

Table 2: Predicted Infrared Absorption Data for **2,4,5-Trichloropyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak	C-H stretch (aromatic)
1600-1400	Medium	C=C and C=N stretching
850-550	Strong	C-Cl stretch

Note: The data in this table is predicted based on typical IR absorption ranges for the respective functional groups. Experimental data can be obtained using the protocol below.

Experimental Protocol: FTIR Spectroscopy

- Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[\[1\]](#)
- Technique: Attenuated Total Reflectance (ATR) using a diamond crystal (ATR-Neat) or as a neat liquid film between KBr plates.[\[1\]](#)
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal or between two KBr plates.
- Data Acquisition: A background spectrum of the clean crystal or KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

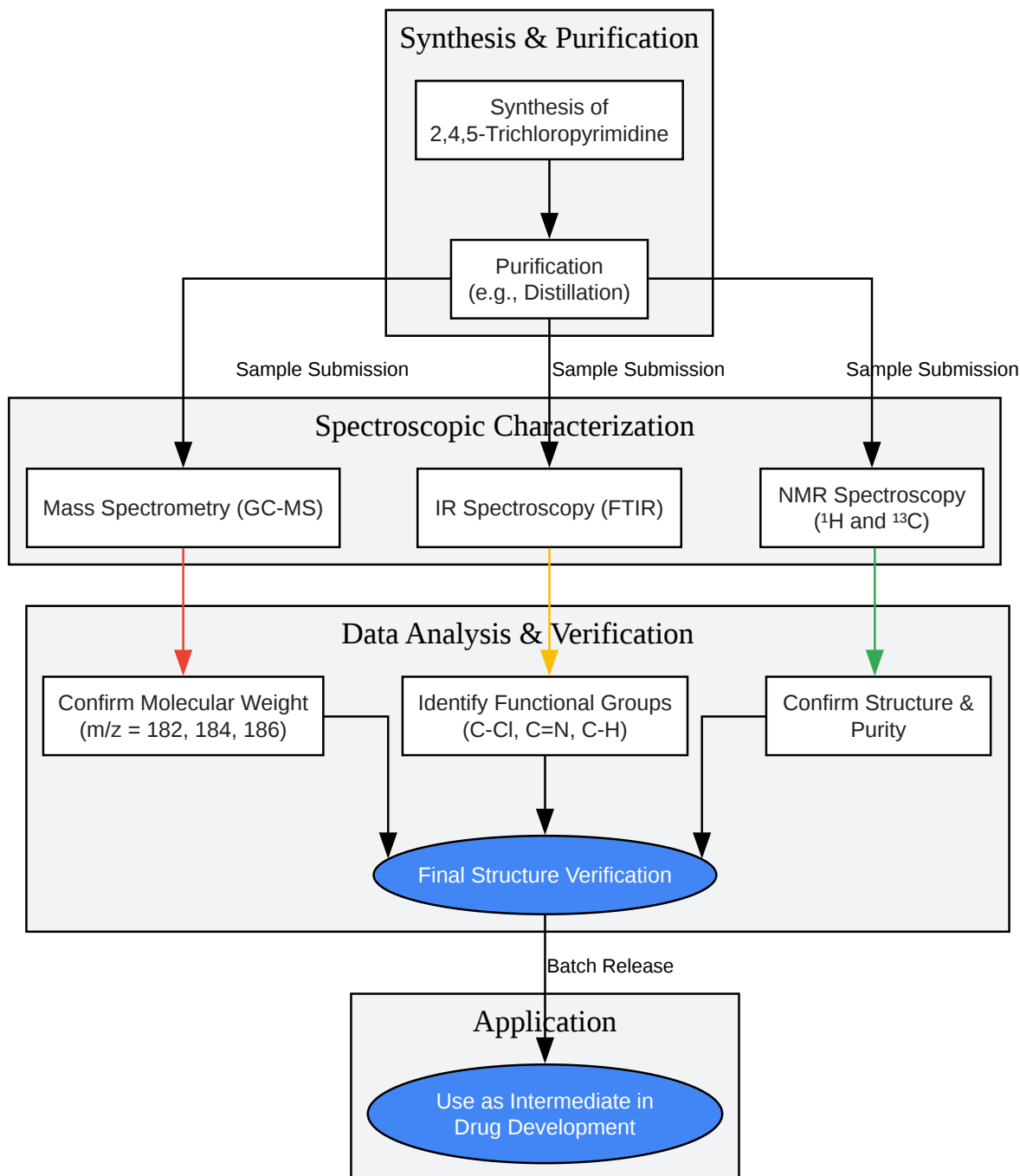
As of the latest literature review, detailed experimental ¹H and ¹³C NMR spectroscopic data for **2,4,5-trichloropyrimidine** is not readily available in public repositories. Researchers requiring this data are advised to acquire it experimentally using the protocols outlined below. The predicted chemical shifts would place the single proton (¹H NMR) in the aromatic region, and the four distinct carbon atoms (¹³C NMR) would appear at chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

Proposed Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 10-20 mg of **2,4,5-trichloropyrimidine** in approximately 0.7 mL of the deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of **2,4,5-trichloropyrimidine**, ensuring its identity and purity before its use in further applications.



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Caption: Workflow for the Synthesis, Spectroscopic Characterization, and Application of **2,4,5-Trichloropyrimidine**.

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References

- 1. 2,4,5-Trichloropyrimidine | C₄HCl₃N₂ | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
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